5-chloro-1H-indole-7-carbaldehyde
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Overview
Description
5-Chloro-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-indole-7-carbaldehyde typically involves the chlorination of 1H-indole-7-carbaldehyde. This can be achieved through various methods, including electrophilic aromatic substitution reactions where chlorine is introduced into the indole ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of catalysts and specific reaction environments to control the chlorination process efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indole-7-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: Converting the aldehyde group to a carboxylic acid.
Reduction: Reducing the aldehyde group to an alcohol.
Substitution: Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to substitute the chlorine atom, depending on the desired product.
Major Products Formed:
Oxidation: 5-Chloro-1H-indole-7-carboxylic acid.
Reduction: 5-Chloro-1H-indole-7-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1H-indole-7-carbaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
5-Chloro-1H-indole-7-carbaldehyde is compared to other indole derivatives, such as 1H-indole-3-carbaldehyde and 5-hydroxytryptamine. While these compounds share structural similarities, this compound is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
1H-indole-3-carbaldehyde
5-hydroxytryptamine
Indolocarbazole kinase inhibitors
Fused pyrroloquinolinedicarboxylates
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Properties
Molecular Formula |
C9H6ClNO |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H |
InChI Key |
NRDUWEYYZOEHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)C=O |
Origin of Product |
United States |
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